

# Diphenylphosphinic acid molecular structure and bonding

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## Compound of Interest

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An In-depth Technical Guide on the Molecular Structure and Bonding of **Diphenylphosphinic Acid**

## Introduction

**Diphenylphosphinic acid**, with the chemical formula  $(C_6H_5)_2P(O)OH$ , is an organophosphorus compound that serves as a crucial intermediate and building block in organic synthesis.<sup>[1]</sup> It is utilized as a reagent in the preparation of bidentate ligands, peptide coupling agents, and coordination polymers.<sup>[1][2]</sup> Its applications also extend to being a promoter for catalytic systems and a reactive flame-retardant.<sup>[1][2]</sup> Understanding its molecular structure and the nature of its chemical bonds is fundamental for its application in materials science and drug development. This guide provides a comprehensive analysis of the structural and bonding characteristics of **diphenylphosphinic acid**, supported by crystallographic and spectroscopic data, and includes detailed experimental protocols.

## Molecular Structure

The three-dimensional arrangement of atoms in **diphenylphosphinic acid** has been elucidated primarily through single-crystal X-ray diffraction. The molecule consists of a central phosphorus atom bonded to two phenyl rings, a hydroxyl group (-OH), and a phosphoryl oxygen atom (=O).<sup>[3][4]</sup>

The crystal structure of **diphenylphosphinic acid** has been determined to be monoclinic, belonging to the  $P2_1/c$  space group.<sup>[5][6]</sup> A key feature of its solid-state structure is the

formation of dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another.[\[5\]](#)[\[6\]](#)

## Crystallographic Data

The precise geometric parameters of the molecule have been determined by X-ray diffraction studies. The data reveals a tetrahedral geometry around the central phosphorus atom.

Parameter	Value	Reference
Crystal System	Monoclinic	<a href="#">[5]</a> <a href="#">[6]</a>
Space Group	P2 <sub>1</sub> /c	<a href="#">[5]</a> <a href="#">[6]</a>
a (Å)	11.474(2)	<a href="#">[5]</a> <a href="#">[6]</a>
b (Å)	6.0506(12)	<a href="#">[5]</a> <a href="#">[6]</a>
c (Å)	15.718(3)	<a href="#">[5]</a> <a href="#">[6]</a>
β (°)	99.93(3)	<a href="#">[5]</a> <a href="#">[6]</a>
V (Å <sup>3</sup> )	1074.9(4)	<a href="#">[5]</a> <a href="#">[6]</a>
Z	4	<a href="#">[5]</a> <a href="#">[6]</a>

## Bond Lengths and Angles

Selected bond lengths and angles from single-crystal X-ray diffraction analysis are summarized below. These values are critical for understanding the bonding within the molecule.

Bond	Length (Å)	Angle	Value (°)
P1-O1	1.503	O1-P1-O2	115.4
P1-O2	1.554	O1-P1-C1	111.9
P1-C1	1.794	O1-P1-C7	110.8
P1-C7	1.802	O2-P1-C1	104.9
O2-H2A	0.820	O2-P1-C7	106.6
C1-P1-C7	106.9		

Note: Data is based on a representative crystal structure determination and may vary slightly between different studies. Atom numbering is for illustrative purposes.

Caption: Molecular structure of **diphenylphosphinic acid**.

## Bonding Analysis

The nature of the phosphorus-oxygen (P-O) bond is a subject of significant interest in organophosphorus chemistry.

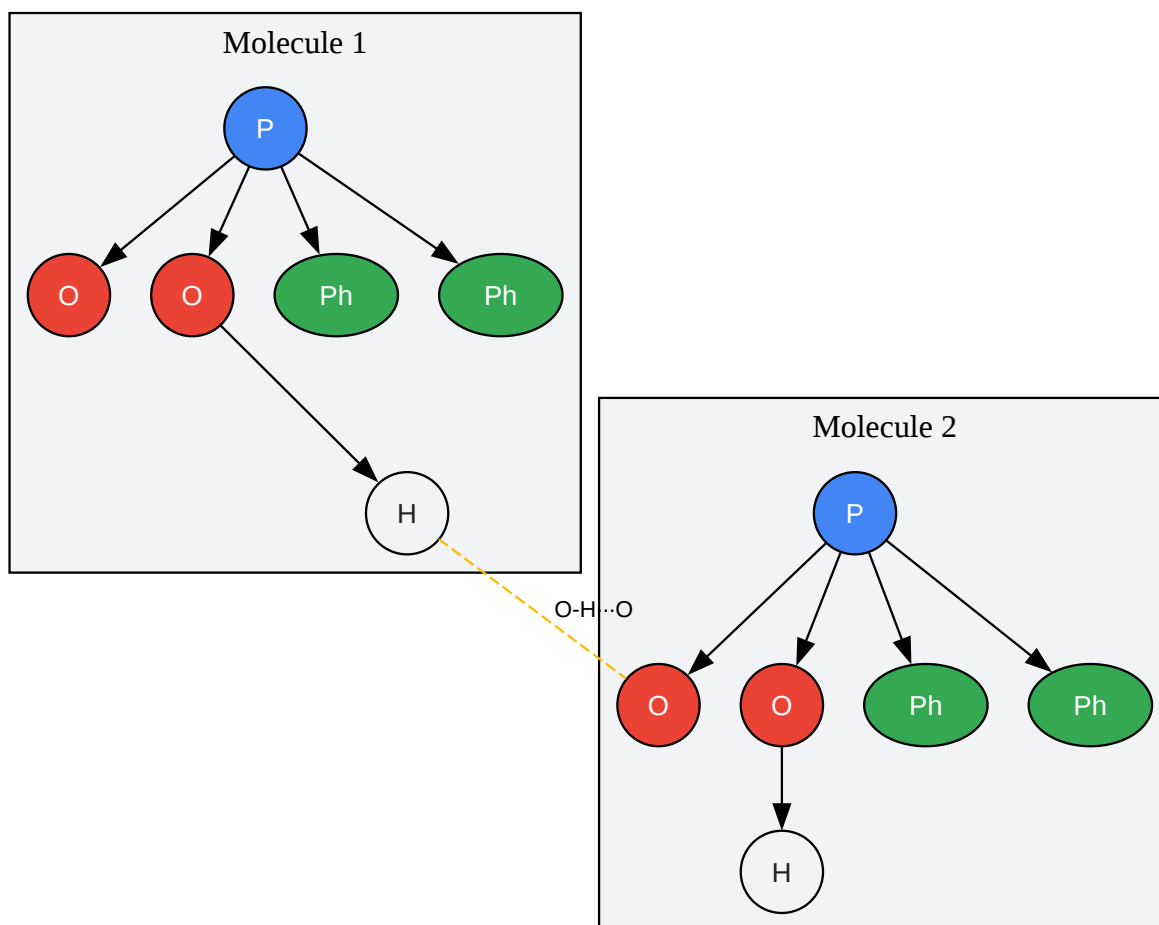
### The P=O Bond

High-resolution X-ray diffraction and electron density analysis have been employed to investigate the P=O bond in **diphenylphosphinic acid**.<sup>[7]</sup> The study of the electron density function and the Electron Localization Function (ELF) indicates that the most accurate description of the P=O bond is a model involving a coordinate covalent bond (phosphine oxide model) rather than a classical double bond.<sup>[7]</sup> This analysis reveals the localization of three lone pairs on the phosphoryl oxygen atom.<sup>[7]</sup>

## Intermolecular Hydrogen Bonding

In the solid state, **diphenylphosphinic acid** molecules form centrosymmetric dimers via strong O—H...O hydrogen bonds.<sup>[5][7]</sup> The hydrogen atom of the P-OH group of one molecule interacts with the phosphoryl oxygen (P=O) of an adjacent molecule. This interaction is

characterized by a short O...O distance of approximately 2.479 Å, indicating a strong hydrogen bond that significantly stabilizes the crystal packing.[7]



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Caption: Intermolecular hydrogen bonding in **diphenylphosphinic acid** dimers.

## Spectroscopic Data Summary

Spectroscopic techniques are essential for the characterization of **diphenylphosphinic acid**.

Technique	Solvent	Key Features / Chemical Shifts ( $\delta$ )	Reference
$^1\text{H}$ NMR	DMSO- $\text{d}_6$	Signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group.	[8]
$^{31}\text{P}$ NMR	$\text{CDCl}_3$	A characteristic chemical shift for the phosphorus nucleus.	[9]
FTIR	Nujol Mull	Strong absorption bands corresponding to $\text{P}=\text{O}$ , $\text{P}-\text{Ph}$ , and $\text{O}-\text{H}$ stretching vibrations.	[10]
Mass Spec (EI)	-	Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 218, with characteristic fragmentation patterns.	[3][4]

## Experimental Protocols

### Synthesis of Diphenylphosphinic Acid

A common method for synthesizing **diphenylphosphinic acid** involves the hydrolysis of diphenylphosphinic chloride.

Protocol:

- **Reaction Setup:** A three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with diphenylphosphinic chloride and a suitable solvent such as aqueous acetone or dioxane.
- **Hydrolysis:** Water is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

- Workup: After the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol or water, to yield **diphenylphosphinic acid** as a white crystalline solid.  
[\[1\]](#)[\[2\]](#)[\[11\]](#)

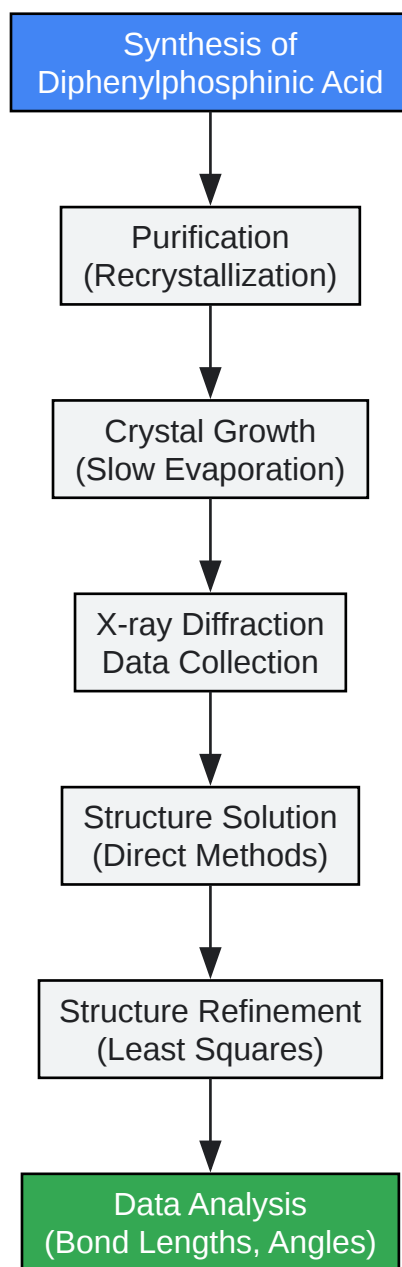
Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

## Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure based on published crystal structure determinations.[\[6\]](#)

Protocol:

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of **diphenylphosphinic acid** in a suitable solvent (e.g., ethanol).
- Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.20 mm × 0.18 mm × 0.12 mm) is mounted on a goniometer head.[\[6\]](#)
- Data Collection: The crystal is placed on a diffractometer equipped with a radiation source (e.g., MoK $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., CCD area detector).[\[6\]](#) Data is collected at a controlled temperature (e.g., 293 K) using appropriate scan modes.[\[6\]](#)
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters. The crystal structure is solved using direct methods (e.g., SHELXS-97) and refined by full-matrix least-squares methods on  $F^2$  (e.g., SHELXL-97).[\[6\]](#)



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Caption: Experimental workflow for structural characterization.

## Conclusion

The molecular structure of **diphenylphosphinic acid** is characterized by a tetrahedral phosphorus center and extensive intermolecular hydrogen bonding in the solid state, leading to the formation of stable dimers. The bonding, particularly in the P=O group, is best described by a coordinate covalent model supported by electron density studies. A thorough understanding

of this structure, detailed through crystallographic and spectroscopic analysis, is paramount for the rational design and application of this compound in various fields of chemical science.

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